N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Description
N-(2,4-Dimethylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a heterocyclic compound featuring a triazolo-benzothiazole core fused with a sulfanyl-acetamide moiety and a 2,4-dimethylphenyl substituent. This structure combines multiple pharmacophoric elements, including the triazole ring (known for electron-rich properties), the benzothiazole scaffold (associated with antimicrobial and antitumor activity), and the acetamide linkage (implicated in hydrogen bonding and target binding) .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c1-11-7-8-13(12(2)9-11)19-16(23)10-24-17-20-21-18-22(17)14-5-3-4-6-15(14)25-18/h3-9H,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFKXGDYPYHZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities. Compounds containing triazole and benzothiazole moieties have been recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The compound can be structurally represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring enhances the biological activity by potentially interacting with microbial enzymes or cell membranes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Activity Level |
|---|---|---|
| Benzothiazole Derivative A | E. coli | Moderate |
| Benzothiazole Derivative B | S. aureus | High |
| Triazole Compound C | C. albicans | Moderate |
Anti-inflammatory Activity
Compounds containing triazole and benzothiazole rings have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also possess similar properties.
Case Study: COX-2 Inhibition
In a study evaluating various triazole derivatives for COX-2 inhibition:
- Compounds were tested in vitro against human COX-2 enzyme.
- Several derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory potential.
Anticancer Activity
The anticancer potential of compounds with triazole and benzothiazole moieties has been supported by studies showing their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival.
Research Findings:
A recent study indicated that a related triazolo-benzothiazole compound exhibited:
- IC50 values ranging from 5 to 20 µM against various cancer cell lines.
- Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: Interaction with key enzymes involved in inflammation and cancer progression.
- Cell Membrane Disruption: Potential alteration of microbial cell membranes leading to cell death.
- Signal Transduction Modulation: Affecting pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound belongs to a broader class of triazolo-benzothiazole derivatives. Key structural analogues include:
N-(2-Methylphenyl)-2-([1,2,4]Triazolo[3,4-b][1,3]Benzothiazol-3-ylsulfanyl)Acetamide (): Differs by the absence of a 4-methyl group on the phenyl ring, reducing steric bulk and lipophilicity.
N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]Triazolo[3,4-b][1,3]Benzothiazol-3-ylsulfanyl)Acetamide (): Replaces the dimethylphenyl group with a benzodioxol moiety, introducing electron-donating oxygen atoms that may alter electronic properties and target selectivity.
N-(4-Methyl-5-(6-Phenyl-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-3-yl)Thiophen-2-yl)Acetamide (): Features a thiadiazole-triazole fused system instead of benzothiazole, with a thiophene linker, which may confer distinct bioactivity.
Key Research Findings
Substituent Position Matters : Studies on triazolo-thiadiazoles (–7) demonstrate that substituent position (e.g., para- vs. ortho-methyl) significantly impacts activity. The 2,4-dimethyl configuration in the target compound may optimize steric and electronic interactions for target binding .
Hydrogen Bonding Potential: The acetamide group in the target compound, similar to N-(1,3-thiazol-2-yl)acetamide derivatives (), facilitates N–H⋯N hydrogen bonding, critical for stabilizing ligand-receptor interactions .
Antimicrobial Potential: Triazolo-benzothiazoles with bulky aryl groups (e.g., α-naphthyl in ) show enhanced antimicrobial activity, suggesting the 2,4-dimethylphenyl group in the target compound could similarly improve efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
